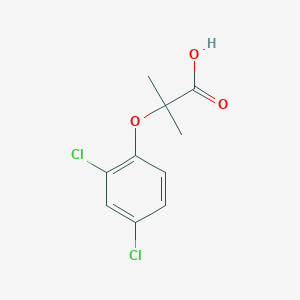

2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid

Description

The exact mass of the compound 2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71798. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O3/c1-10(2,9(13)14)15-8-4-3-6(11)5-7(8)12/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCPZLUILSFNDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50290919 | |

| Record name | 2-(2,4-dichlorophenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1914-66-5 | |

| Record name | 1914-66-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,4-dichlorophenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(2,4-Dichlorophenoxy)-2-methylpropanoic Acid

This guide provides a detailed technical overview of the chemical properties of 2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental chemical principles with practical, field-proven insights. We will explore its synthesis, structural elucidation, physicochemical characteristics, and potential biological activities, drawing upon established knowledge of related phenoxyalkanoic acids while highlighting the unique attributes conferred by its specific molecular structure.

Introduction: Structural Context and Significance

2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid belongs to the family of phenoxyalkanoic acids, a class of compounds renowned for their biological activity, most notably as herbicides. Its structure is closely related to the widely used herbicides 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-(2,4-Dichlorophenoxy)propanoic acid (Dichlorprop). The key distinguishing feature of the topic compound is the presence of a methyl group at the α-carbon of the propanoic acid moiety, creating a tertiary carboxylic acid. This structural modification is anticipated to significantly influence its chemical reactivity, stereochemistry, and biological interactions compared to its primary (2,4-D) and secondary (Dichlorprop) analogues. Understanding these differences is crucial for predicting its behavior in various chemical and biological systems.

Synthesis and Purification

While a definitive, optimized synthesis for 2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid is not extensively documented in readily available literature, a plausible and efficient synthetic route can be extrapolated from established methods for related phenoxyalkanoic acids. The most common approach involves the Williamson ether synthesis.

Proposed Synthetic Pathway

A logical synthetic route would involve the reaction of 2,4-dichlorophenol with a suitable 2-halo-2-methylpropanoic acid or its ester, in the presence of a base.

Caption: Proposed synthesis of 2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 2,4-dichlorophenol in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), add a slight molar excess of a base, for instance, anhydrous potassium carbonate.

-

Nucleophilic Substitution: To the resulting phenoxide salt solution, add ethyl 2-bromo-2-methylpropanoate dropwise at room temperature. The reaction mixture is then heated to reflux to facilitate the nucleophilic substitution.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting materials and the formation of the ester intermediate.

-

Workup and Isolation of Intermediate: Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration. The solvent is then removed under reduced pressure. The resulting crude ester is purified by column chromatography.

-

Hydrolysis: The purified ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate is then subjected to hydrolysis. This is typically achieved by refluxing with an aqueous solution of a strong base like sodium hydroxide.

-

Acidification and Final Product Isolation: After complete hydrolysis of the ester, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water to remove any remaining salts, and then dried.

-

Purification: The crude 2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield a product of high purity.

Physicochemical Properties

The physicochemical properties of 2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid can be predicted based on its structure and comparison with its analogues.

| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |

| Molecular Formula | C₁₀H₁₀Cl₂O₃ | Derived from the chemical structure. |

| Molecular Weight | 249.09 g/mol | Calculated from the atomic weights of the constituent atoms. |

| Appearance | White to off-white crystalline solid | Similar to other phenoxyalkanoic acids like Dichlorprop, which is a white to light yellow crystalline powder.[1] |

| Melting Point | Expected to be a defined, sharp melting point | The presence of the additional methyl group might influence the crystal lattice packing and thus the melting point relative to Dichlorprop (113-116 °C).[1] |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, acetone, ether) | The carboxylic acid group provides some polarity, but the dichlorophenyl ring and the additional methyl group enhance its lipophilicity, leading to low water solubility. The acidity of the carboxylic acid suggests that its solubility in aqueous solutions will be pH-dependent, with increased solubility at higher pH due to deprotonation to the carboxylate anion. |

| pKa | Estimated to be in the range of 3-4 | Similar to other carboxylic acids. The electron-withdrawing chlorine atoms on the phenyl ring will slightly increase the acidity compared to an unsubstituted phenoxypropanoic acid. |

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of synthesized 2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the dichlorophenyl ring, with their chemical shifts and coupling patterns being indicative of the 1,2,4-substitution pattern. A singlet corresponding to the two equivalent methyl groups at the C2 position would be a key identifier. The carboxylic acid proton will likely appear as a broad singlet at the downfield end of the spectrum.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the ten carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the quaternary carbon at the 2-position, the two methyl carbons, and the carbons of the dichlorophenyl ring.

-

-

Mass Spectrometry (MS):

-

Electron Ionization (EI-MS) would likely show a molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the carboxylic acid group and cleavage of the ether bond. The isotopic pattern of the molecular ion and fragment ions containing chlorine (with ³⁵Cl and ³⁷Cl isotopes) will be a definitive feature.

-

Electrospray Ionization (ESI-MS) in negative ion mode would readily show the deprotonated molecule [M-H]⁻.

-

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) would be the method of choice for purity assessment and quantification.[2] A reversed-phase C18 column with an acidified mobile phase (e.g., water/acetonitrile or water/methanol with formic or acetic acid) would provide good separation. The UV detector would be set to a wavelength where the dichlorophenyl chromophore absorbs, typically around 230 and 285 nm.

Caption: A typical workflow for the synthesis and analytical characterization of the target compound.

Predicted Biological Activity and Mechanism of Action

The biological activity of 2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid is likely to be influenced by its structural similarity to known auxinic herbicides.

Analogy to Auxinic Herbicides

2,4-D and Dichlorprop function as synthetic auxins.[3][4] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth in susceptible broadleaf plants, ultimately causing their death. This selective herbicidal action is the basis for their widespread use in agriculture.[3]

Potential Impact of the α-Methyl Group

The introduction of a second methyl group at the α-carbon in 2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid could have several consequences for its biological activity:

-

Steric Hindrance: The tertiary nature of the carbon atom bearing the carboxylic acid and the phenoxy group could create significant steric hindrance. This might affect its ability to bind to the auxin receptors in plants, potentially reducing its herbicidal efficacy compared to 2,4-D and Dichlorprop.

-

Chirality: Unlike Dichlorprop, which is chiral at the α-carbon, 2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid is achiral. This eliminates the possibility of enantioselective biological activity, which is a known factor in the herbicidal potency of phenoxypropanoic acids.

-

Metabolic Stability: The additional methyl group might alter the metabolic fate of the compound in plants and other organisms. It could be more or less susceptible to enzymatic degradation, which would impact its persistence and overall activity.

Further research, including in vitro receptor binding assays and in vivo herbicidal activity screens, would be necessary to elucidate the precise biological effects of this compound.

Conclusion and Future Directions

2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid represents an intriguing, yet understudied, derivative in the phenoxyalkanoic acid family. Based on established chemical principles and data from its close analogues, we can confidently propose synthetic routes and predict its core physicochemical and analytical characteristics. The key structural modification—the gem-dimethyl substitution at the α-carbon—is expected to impart unique properties, particularly concerning its biological activity.

For researchers and drug development professionals, this compound presents several avenues for future investigation:

-

Definitive Synthesis and Characterization: The proposed synthetic pathway should be experimentally validated, and the compound fully characterized using modern analytical techniques.

-

Biological Screening: A thorough evaluation of its herbicidal, plant growth-regulating, and potentially other biological activities (e.g., antimicrobial, antifungal) is warranted.

-

Structure-Activity Relationship (SAR) Studies: A comparative study of its activity alongside 2,4-D and Dichlorprop would provide valuable insights into the SAR of phenoxyalkanoic acids, particularly the role of substitution at the α-carbon.

This technical guide serves as a foundational resource to stimulate and support such future research endeavors.

References

- Google Patents. Synthesis method of 2-(2,4-dichlorophenoxy) propionic acid.

-

PrepChem.com. Synthesis of 2-[4'-(2",4"-dichlorophenoxy)-phenoxy]propionic acid. [Link]

-

PubChem. 2-(4-(2,4-Dichlorophenoxy)phenoxy)propionic acid. [Link]

-

Solubility of Things. 2,4-Dichlorophenoxyacetic acid. [Link]

-

U.S. Environmental Protection Agency. Propanoic acid, 2-(2,4-dichlorophenoxy)-, 2-butoxyethyl ester - Substance Details. [Link]

-

Cheméo. Acetic acid, (2,4-dichlorophenoxy)-, 2-methylpropyl ester (CAS 1713-15-1). [Link]

-

NIST. Acetic acid, (2,4-dichlorophenoxy)-, 2-methylpropyl ester. [Link]

-

PubChem. 2-(2,4-Dichlorophenoxy)propionic acid butoxyethyl ester. [Link]

-

mzCloud. 2 4 Dichlorophenoxypropionic acid. [Link]

-

ResearchGate. The synthesis of dichlorprop anno 1950. The initial chlorination of.... [Link]

-

U.S. Environmental Protection Agency. Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]

-

Wikipedia. 2,4-Dichlorophenoxyacetic acid. [Link]

-

2,4-Dichlorophenoxyacetic acid. [Link]

-

PubChem. Mecoprop. [Link]

-

ResearchGate. (PDF) Synthesis and Characterization of 2,4-Dichlorophenoxypropanoic Acid (2,4-DP) Herbicide Interleaved into Calcium-Aluminium Layered Double Hydroxide and the Study of Controlled Release Formulation. [Link]

- Google Patents. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.

-

Wiley Science Solutions. 2-(2,4-Dichlorphenoxy)propionic acid, ethyl ester. [Link]

-

PubChem. (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid. [Link]

-

ResearchGate. (PDF) Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity. [Link]

-

Regulations.gov. 2,4-Dichlorophenoxyacetic Acid (2,4-D). [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 2-(2,4-Dichlorophenoxy)-2-methylpropanoic Acid

Executive Summary

This technical guide provides an in-depth exploration of the synthesis pathway for 2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid, a member of the phenoxyalkanoic acid class of compounds. These compounds are of significant interest due to their biological activity, with related molecules like 2,4-D and Dichlorprop being widely used as systemic herbicides.[1][2][3] The primary synthesis route detailed herein is the Williamson ether synthesis, a robust and well-established method for forming the critical ether linkage.[4][5] This document offers a comprehensive overview of the reaction mechanism, a detailed step-by-step experimental protocol, an analysis of critical process parameters, and a discussion of the rationale behind key experimental choices, tailored for researchers, chemists, and professionals in drug development and agrochemical synthesis.

Introduction

Chemical Identity and Significance

2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid belongs to the family of phenoxyalkanoic acids. Its structure is characterized by a 2,4-dichlorophenol moiety linked via an ether bond to a 2-methylpropanoic acid group. This structural class is renowned for its role as synthetic auxins, a type of plant growth regulator.[3] While 2,4-Dichlorophenoxyacetic acid (2,4-D) is one of the most common herbicides globally, the introduction of a dimethyl-substituted alpha-carbon, as in the target molecule, modifies the compound's steric and electronic properties, potentially altering its biological specificity and efficacy.

Core Synthetic Strategy: Williamson Ether Synthesis

The most direct and industrially relevant pathway for synthesizing 2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid is the Williamson ether synthesis. This method involves the reaction of a deprotonated phenol (a phenoxide) with an alkyl halide.[5] In this specific application, the sodium or potassium salt of 2,4-dichlorophenol acts as the nucleophile, which attacks an appropriate alkylating agent, such as a 2-chloro-2-methylpropanoate ester. The subsequent hydrolysis of the ester yields the final carboxylic acid product. This approach is highly efficient and can often be performed as a "one-pot" synthesis, which enhances process economy by minimizing intermediate isolation steps.[6]

The Synthesis Pathway: A Mechanistic Perspective

Reaction Principle

The synthesis is fundamentally a two-stage process executed in a single reaction vessel:

-

Nucleophilic Substitution (Sₙ2): Formation of the ether linkage by reacting the 2,4-dichlorophenoxide ion with an ester of 2-chloro-2-methylpropanoic acid.

-

Saponification: Hydrolysis of the resulting ester intermediate under basic conditions to yield the sodium salt of the target acid, followed by acidification to precipitate the final product.

The overall reaction is illustrated below:

Sources

- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 2. Purification and Characterization of Two Enantioselective α-Ketoglutarate-Dependent Dioxygenases, RdpA and SdpA, from Sphingomonas herbicidovorans MH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. deq.mt.gov [deq.mt.gov]

- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 5. jk-sci.com [jk-sci.com]

- 6. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]

Mechanism of action of 2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 2-(2,4-Dichlorophenoxy)-2-methylpropanoic Acid as a Peroxisome Proliferator-Activated Receptor (PPAR) Agonist

Executive Summary

This technical guide provides a comprehensive examination of the potential mechanism of action for 2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid, a compound also known as Dichlorprop. While commercially established as a chlorophenoxy herbicide, its molecular architecture bears a striking resemblance to the fibrate class of lipid-lowering drugs. This structural analogy forms the basis of a compelling hypothesis: that Dichlorprop may function as an agonist of the Peroxisome Proliferator-Activated Receptors (PPARs), particularly the PPARα isoform, which is the primary molecular target for fibrates.

Addressed to researchers, scientists, and drug development professionals, this document navigates the dual identity of Dichlorprop. It first acknowledges its established role as a synthetic auxin in plant biology before pivoting to an in-depth exploration of its potential pharmacological activity in mammals. We will dissect the well-characterized PPARα signaling pathway, detail the metabolic consequences of its activation by fibrates, and propose a rigorous, multi-step experimental framework to empirically validate the hypothesis that Dichlorprop exhibits PPAR-mediated activity. By grounding this investigation in the established principles of fibrate pharmacology and nuclear receptor activation, this guide aims to provide a valuable resource for exploring the toxicological and potential therapeutic implications of this unique molecule.

Part 1: A Molecule with Dual Identity: Herbicide and Putative Pharmacophore

2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid (Dichlorprop) is a molecule of significant interest due to its divergent biological activities rooted in its chemical structure.

1.1 Established Role: A Synthetic Auxin Herbicide

Dichlorprop belongs to the chlorophenoxy family of herbicides and has been used for the control of broadleaf weeds.[1][2] Its mechanism of action in plants is well-understood and mimics that of the natural plant hormone auxin.[1][3] Upon absorption, it disrupts normal plant growth by inducing excessive and uncontrolled cell division and elongation, ultimately leading to vascular tissue damage and plant death.[1][3] Only the (R)-isomer of Dichlorprop is herbicidally active.[1][2]

1.2 The Fibrate Analogy: A Putative PPAR Agonist

Despite its agricultural application, the core structure of Dichlorprop is highly analogous to the fibrate class of drugs, which are mainstays in the treatment of dyslipidemia.[4][5] Fibrates are characterized by a phenoxy-2-methylpropanoic acid scaffold. For instance, clofibric acid, the active metabolite of the first fibrate drug, is 2-(4-chlorophenoxy)-2-methylpropionic acid. The primary distinction lies in the substitution pattern on the phenyl ring. This structural convergence raises a critical question for drug development and toxicology: could Dichlorprop, like the fibrates, exert pharmacological effects in mammals by targeting the same receptors? This guide will explore this hypothesis, focusing on the potential of Dichlorprop to act as an agonist for Peroxisome Proliferator-Activated Receptors (PPARs).

Part 2: The Hypothesized Molecular Target: Peroxisome Proliferator-Activated Receptors (PPARs)

The primary molecular targets of fibrate drugs are the PPARs, a group of ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily.[6][7] There are three main isotypes:

-

PPARα (NR1C1): Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, kidney, heart, and muscle.[6][7] It is the principal target of fibrates and a master regulator of lipid metabolism.

-

PPARγ (NR1C3): Predominantly found in adipose tissue, where it is a key regulator of adipogenesis, lipid storage, and insulin sensitivity.[6][8] It is the target of the thiazolidinedione class of antidiabetic drugs.

-

PPARδ/β (NR1C2): Expressed ubiquitously and involved in fatty acid oxidation, particularly in skeletal muscle and adipose tissue.[7][9]

Activation of PPARs follows a canonical mechanism for nuclear receptors. Upon binding a lipophilic ligand, the receptor undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators.[6] The activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR).[6] This PPAR-RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription.[6]

Part 3: The Fibrate Analogy: Core Mechanism of Action via PPARα Activation

Assuming Dichlorprop acts similarly to fibrates, its primary mechanism would involve the activation of PPARα. This activation orchestrates a systemic shift in lipid and lipoprotein metabolism and exerts anti-inflammatory effects.

3.1 Regulation of Lipid and Lipoprotein Metabolism

The activation of PPARα by fibrates leads to a coordinated regulation of genes involved in multiple facets of lipid handling:

-

Enhanced Fatty Acid Catabolism: PPARα activation upregulates the expression of genes crucial for fatty acid uptake and oxidation. This includes fatty acid transporters like CD36 and key enzymes in the mitochondrial β-oxidation pathway, such as Carnitine Palmitoyltransferase 1A (CPT1A), and the peroxisomal Acyl-CoA Oxidase (ACO).[10][11] This increased breakdown of fatty acids in the liver is a primary contributor to the triglyceride-lowering effect of fibrates.

-

Reduced Triglyceride Levels: By increasing fatty acid oxidation, the liver has a reduced substrate pool for the synthesis of triglycerides. Furthermore, PPARα activation increases the expression of lipoprotein lipase (LPL), which hydrolyzes triglycerides in circulating very-low-density lipoproteins (VLDL) and chylomicrons.[6]

-

Increased HDL Cholesterol: A key benefit of fibrate therapy is the raising of high-density lipoprotein (HDL) cholesterol. PPARα activation directly increases the transcription of APOA1 and APOA2, the genes encoding for apolipoprotein A-I and A-II, which are the primary protein components of HDL particles.[12]

3.2 Anti-inflammatory Effects

Beyond lipid metabolism, PPARα activation has significant anti-inflammatory properties. It can inhibit the expression of pro-inflammatory genes by negatively interfering with transcription factor signaling pathways such as NF-κB and AP-1.

Part 4: Validating the Hypothesis: A Framework for Experimental Investigation

To determine if 2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid is a bona fide PPARα agonist, a systematic experimental approach is required. The following protocols provide a framework for this validation.

4.1 Protocol 1: In Vitro PPARα Ligand Binding Assay

This assay directly assesses the ability of Dichlorprop to bind to the PPARα ligand-binding domain (LBD). A time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay is a robust method.

-

Objective: To determine if Dichlorprop can displace a known high-affinity fluorescent ligand from the purified human PPARα-LBD.

-

Methodology:

-

Prepare a reaction mixture containing a constant concentration of purified recombinant human PPARα-LBD and a fluorescently-labeled PPARα ligand (tracer).

-

Add increasing concentrations of unlabeled Dichlorprop to the mixture in a microplate format. Include a known agonist (e.g., GW7647) as a positive control and vehicle (e.g., DMSO) as a negative control.[13][14]

-

Incubate the plate to allow the binding reaction to reach equilibrium.

-

Measure the TR-FRET signal. A decrease in the signal indicates displacement of the fluorescent tracer by the test compound.

-

Calculate the IC50 value (the concentration of Dichlorprop required to displace 50% of the tracer), which is a measure of its binding affinity.

-

4.2 Protocol 2: Cell-Based PPARα Transactivation (Reporter Gene) Assay

This functional assay measures the ability of Dichlorprop to activate the transcription of a reporter gene under the control of a PPRE.

-

Objective: To quantify the dose-dependent activation of PPARα-mediated gene transcription by Dichlorprop in a cellular context.

-

Methodology:

-

Select a suitable cell line, such as human embryonic kidney (HEK293T) or human liver cancer (HepG2) cells.

-

Co-transfect the cells with two plasmids: an expression vector for full-length human PPARα and a reporter plasmid containing multiple copies of a PPRE upstream of a luciferase gene.[10][15]

-

After transfection, plate the cells and treat them with a range of Dichlorprop concentrations. Include a known agonist (e.g., fenofibric acid) as a positive control and vehicle as a negative control.

-

Incubate for 24 hours to allow for receptor activation and reporter gene expression.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein content to account for variations in transfection efficiency and cell number.

-

Plot the dose-response curve and calculate the EC50 value (the concentration of Dichlorprop that elicits 50% of the maximal response).

-

4.3 Protocol 3: Target Gene Expression Analysis by qPCR

This assay confirms that Dichlorprop can regulate the expression of endogenous PPARα target genes in a physiologically relevant cell type.

-

Objective: To measure changes in the mRNA levels of known PPARα target genes (CPT1A, CD36, ACO, APOA1) in response to Dichlorprop treatment.

-

Methodology:

-

Culture a metabolically active cell line, such as HepG2 human liver cells or primary human hepatocytes.

-

Treat the cells with various concentrations of Dichlorprop for a predetermined time (e.g., 24 hours).

-

Isolate total RNA from the cells.

-

Perform reverse transcription to synthesize complementary DNA (cDNA).

-

Conduct quantitative real-time PCR (qPCR) using specific primers for the target genes (CPT1A, CD36, etc.) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Analyze the relative fold change in gene expression compared to vehicle-treated control cells.

-

4.4 Comparative Data for Known Fibrates

| Compound | PPARα EC50 (nM) | Target Gene Upregulation (Fold Change) |

| Fenofibric Acid | ~3,000 - 10,000 | CPT1A: ~3-5 fold |

| Bezafibrate | ~5,000 - 20,000 | ACO: ~4-6 fold |

| GW7647 | ~1 - 5 | APOA1: ~2-3 fold |

Note: Values are approximate and can vary significantly based on the specific assay system and cell type used. Data is illustrative and compiled from typical ranges reported in pharmacological literature.

Part 5: Structure-Activity Relationship (SAR) and Toxicological Implications

The potential activity of Dichlorprop as a PPARα agonist can be contextualized through the SAR of fibrates. Key features for fibrate activity include the acidic head group (carboxylic acid), the phenoxy linker, and the gem-dimethyl group on the propanoic acid moiety, which correctly orients the molecule within the ligand-binding pocket.[16]

The 2,4-dichloro substitution on Dichlorprop's phenyl ring is a significant deviation from clinically used fibrates like fenofibrate (4-chlorobenzoyl) or clofibric acid (4-chloro). These substitutions critically influence the electronic properties and steric profile of the molecule, which could either enhance or diminish its binding affinity for PPARα. The presence of two chlorine atoms may increase its lipophilicity, potentially affecting its cellular uptake and interaction with the hydrophobic ligand-binding pocket of the receptor.

If Dichlorprop is confirmed to be a PPARα agonist, it would classify it as an endocrine-disrupting chemical (EDC) with the potential to alter lipid and glucose homeostasis.[11][17] Chronic environmental exposure could theoretically lead to perturbations in hepatic lipid metabolism, similar to those observed with other chemical activators of PPARs.[18][19] Studies on the related herbicide 2,4-D have already shown it can induce negative changes in lipid profiles and cause hepatic oxidative stress in animal models, suggesting that this class of compounds can indeed impact metabolic pathways.[20]

Conclusion

2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid (Dichlorprop) presents a fascinating case of a molecule with a well-defined herbicidal function and a plausible, yet unproven, pharmacological role. Its striking structural similarity to the fibrate drug class provides a strong rationale for investigating its activity as a PPARα agonist. This guide has outlined the molecular basis for this hypothesis, grounded in the established mechanism of fibrate action, and has provided a detailed experimental roadmap for its validation.

For researchers in drug development and toxicology, confirming whether Dichlorprop activates PPARα is of paramount importance. Such a finding would not only re-contextualize its toxicological profile but could also provide insights into the structure-activity relationships of PPAR ligands. The rigorous scientific inquiry proposed herein is essential to move from structural analogy to empirical evidence, thereby fully elucidating the complete biological activity of this compound.

References

-

Giampietro, L., D'Angelo, A., Giancristofaro, A., Ammazzalorso, A., De Filippis, B., Fantacuzzi, M., Linciano, P., Maccallini, C., & Amoroso, R. (2012). Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs. Bioorganic & Medicinal Chemistry Letters, 22(24), 7662-7666.

-

PubChem. (n.d.). Dichlorprop. National Center for Biotechnology Information. Retrieved from

-

Eurofins DiscoverX. (n.d.). PPARalpha Human NHR Functional Agonist & Antagonist Coactivator Assay, Panlabs. Retrieved from

-

Giampietro, L., Ammazzalorso, A., Amoroso, R., & De Filippis, B. (2012). Figure 1 from Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs. Semantic Scholar.

- Fruchart, J. C. (2009). Fibrates, glitazones, and peroxisome proliferator-activated receptors. Cardiovascular Diabetology, 8(1), 1-1.

-

Oyama, T., Toyota, K., & Hori, T. (2019). PPARα Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibrates. ResearchGate.

-

Li, Y., Wang, Y., & Liu, J. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. ACS Publications.

-

Semantic Scholar. (n.d.). Figure 1 from Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs. Retrieved from

-

Al-Jumaily, T., Al-Azzawi, A., & Al-Hassani, A. (2021). Discovery of PPAR Alpha Lipid Pathway Modulators That Do Not Bind Directly to the Receptor as Potential Anti-Cancer Compounds. National Institutes of Health.

-

Santos, A. C., de Souza, A. C. B., & de Oliveira, A. C. (2023). Exposure to Dichlorvos pesticide alters the morphology of and lipid metabolism in the ventral prostate of rats. PubMed.

-

Kozal, J. S., Bogen, K. T., & Garry, M. R. (2023). Mode of action assessment for propylene dichloride as a human carcinogen. PubMed.

-

Stott, W. T., Johnson, K. A., & Baur, C. M. (2001). Mammalian toxicity of 1,3-dichloropropene. PubMed.

-

Motojima, K., & Goto, T. (2018). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. PMC - PubMed Central.

-

Wikipedia. (n.d.). Dichlorprop. Retrieved from

-

National Health and Medical Research Council. (n.d.). Dichlorprop/Dichlorprop-P - Australian Drinking Water Guidelines. NHMRC.

-

Chakravarthy, M. V., Lodhi, I. J., & Yin, L. (2017). Identification of a Physiologically Relevant Endogenous Ligand for PPARα in Liver. PMC - PubMed Central.

-

Santos, A. C., de Souza, A. C. B., & de Oliveira, A. C. (2023). Exposure to Dichlorvos pesticide alters the morphology of and lipid metabolism in the ventral prostate of rats. PMC - PubMed Central.

-

Wallace, O. B., & Lau, C. (2004). Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents. PubMed.

-

Tayeb, W., Nakbi, A., & Trabelsi, M. (2012). Alteration of lipid status and lipid metabolism, induction of oxidative stress and lipid peroxidation by 2,4-Dichlorophenoxyacetic herbicide in rat liver. ResearchGate.

-

An, H. J., Lee, B., & Kim, D. H. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(10), 17136.

-

An, H. J., Lee, B., & Kim, D. H. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). PubMed.

-

Lemberger, T., & Auwerx, J. (1998). Activation of peroxisome proliferator-activated receptors by chlorinated hydrocarbons and endogenous steroids. PubMed.

-

Saha, T., & Ohashi, P. S. (2019). Activation of Peroxisome Proliferator-Activated Receptors α and δ Synergizes with Inflammatory Signals to Enhance Adoptive Cell Therapy. PubMed.

-

Lazennec, G., Canaple, L., & Fruchart, J. C. (2000). Activation of peroxisome proliferator-activated receptors (PPARs) by their ligands and protein kinase A activators. PMC - PubMed Central.

-

Casals-Casas, C., & Desvergne, B. (2011). Effect of Pesticides on Peroxisome Proliferator-Activated Receptors (PPARs) and Their Association with Obesity and Diabetes. PMC - PubMed Central.

-

Petrova, M. V., & Sergeeva, M. G. (2009). Peroxisome proliferator-activated receptor (PPAR)-gamma positively controls and PPARalpha negatively controls cyclooxygenase-2 expression in rat brain astrocytes through a convergence on PPARbeta/delta via mutual control of PPAR expression levels. PubMed.

-

Maradonna, F., & Carnevali, O. (2015). Lipid Metabolism Alteration by Endocrine Disruptors in Animal Models: An Overview. PMC - PubMed Central.

-

Gurnell, M., & Savage, D. B. (2004). Peroxisome proliferator-activated receptor-gamma calls for activation in moderation: lessons from genetics and pharmacology. PubMed.

-

Lalloyer, F., & Staels, B. (2010). Activation of intestinal peroxisome proliferator-activated receptor-α increases high-density lipoprotein production. PMC - PubMed Central.

-

Chen, R., Tang, R., & Chen, X. (2024). Differential Disruption of Glucose and Lipid Metabolism Induced by Phthalates in Human Hepatocytes and White Adipocytes. MDPI.

Sources

- 1. Dichlorprop - Wikipedia [en.wikipedia.org]

- 2. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 3. Dichlorprop | C9H8Cl2O3 | CID 8427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Figure 1 from Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs. | Semantic Scholar [semanticscholar.org]

- 6. Fibrates, glitazones, and peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. Peroxisome proliferator-activated receptor-gamma calls for activation in moderation: lessons from genetics and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of Peroxisome Proliferator-Activated Receptors α and δ Synergizes with Inflammatory Signals to Enhance Adoptive Cell Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Lipid Metabolism Alteration by Endocrine Disruptors in Animal Models: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of intestinal peroxisome proliferator-activated receptor-α increases high-density lipoprotein production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. Discovery of PPAR Alpha Lipid Pathway Modulators That Do Not Bind Directly to the Receptor as Potential Anti-Cancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of Pesticides on Peroxisome Proliferator-Activated Receptors (PPARs) and Their Association with Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Activation of peroxisome proliferator-activated receptors by chlorinated hydrocarbons and endogenous steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

Biological activity of dichlorprop enantiomers

An In-Depth Technical Guide to the Biological Activity of Dichlorprop Enantiomers

Abstract

Dichlorprop, a member of the chlorophenoxy class of herbicides, has been a cornerstone of broadleaf weed management for decades.[1] As a chiral compound, it exists in two non-superimposable mirror-image forms: the (R)- and (S)-enantiomers.[2][3] Early formulations were sold as a racemic mixture containing equal parts of both.[1] However, extensive research has revealed a profound stereoselectivity in its biological activity. The herbicidal efficacy is almost exclusively attributed to the (R)-enantiomer, now marketed as the enantiopure product Dichlorprop-P.[2][4] This guide provides a detailed examination of the differential biological activities of dichlorprop enantiomers, grounded in the molecular mechanisms of synthetic auxins. We will explore the stereospecific interactions with plant auxin receptors, the resulting phytotoxic effects, enantioselective environmental fate, and the critical analytical methodologies required to study these chiral compounds. This document is intended for researchers, toxicologists, and drug development professionals seeking a comprehensive understanding of chirality's impact on pesticide activity and risk assessment.

The Principle of Chirality in Dichlorprop's Action

The presence of a single asymmetric carbon atom in the propanoic acid moiety of dichlorprop confers its chirality.[2] This seemingly subtle structural difference has profound implications for its interaction with biological systems, which are themselves inherently chiral.

-

(R)-Dichlorprop: The eutomer, or the biologically active enantiomer. It mimics the natural plant hormone indole-3-acetic acid (IAA), leading to its herbicidal effects.[3][5]

-

(S)-Dichlorprop: The distomer, or the less active enantiomer. It exhibits negligible herbicidal activity and, in some cases, has been reported to have anti-auxin effects.[6]

The transition from racemic dichlorprop to enantiopure (R)-dichlorprop (Dichlorprop-P) represents a significant advancement in agrochemical technology. This "chiral switch" allows for a reduction in the total amount of chemical applied to the environment, lowering the metabolic load on non-target organisms and ecosystems without compromising efficacy.

Molecular Mechanism: A Tale of Two Enantiomers

The herbicidal action of dichlorprop is rooted in its ability to function as a synthetic auxin, disrupting the delicate hormonal balance that governs plant growth.[7] This disruption occurs at the molecular level through a well-defined signaling pathway.

The Auxin Signaling Cascade: The TIR1/AFB Receptor Complex

The primary site of auxin perception in the nucleus is a co-receptor complex involving the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors.[8][9]

In the absence of auxin, Aux/IAA proteins bind to AUXIN RESPONSE FACTOR (ARF) transcription factors, repressing the expression of auxin-responsive genes.[9] When auxin is present, it acts as a "molecular glue," promoting the interaction between TIR1/AFB and the Aux/IAA proteins.[8][10] This binding event targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome.[11] The removal of the Aux/IAA repressor liberates the ARF transcription factor, which can then activate the expression of genes that lead to physiological responses like cell division and elongation.[9][12]

Enantioselective Recognition and Downstream Consequences

The stereospecificity of dichlorprop's activity arises from the chiral recognition at the TIR1/AFB binding pocket.

-

(R)-Dichlorprop , due to its specific three-dimensional conformation, fits effectively into the auxin-binding site of the TIR1/AFB proteins, mimicking natural IAA. This initiates the degradation of Aux/IAA repressors, leading to a massive and sustained over-activation of auxin-responsive genes.[13] This "overdose" results in uncontrolled and disorganized cell division and growth, ultimately damaging the plant's vascular tissue and leading to death.[1][7]

-

(S)-Dichlorprop does not fit the receptor pocket correctly and therefore fails to induce the degradation of Aux/IAA proteins. Consequently, it does not trigger the downstream herbicidal cascade.

Recent research has also uncovered a novel mechanism of phytotoxicity for (R)-dichlorprop, identifying its ability to induce a form of iron-dependent, programmed cell death known as ferroptosis.[14] This process is characterized by the accumulation of reactive oxygen species (ROS) and lipid peroxidation, leading to the disruption of cell membrane integrity.[14]

Comparative Biological Activity and Environmental Fate

The differential interaction at the receptor level translates into distinct biological outcomes, from whole-plant phytotoxicity to environmental persistence.

Phytotoxicity and Ecotoxicology

The herbicidal activity of dichlorprop is strongly skewed towards the (R)-enantiomer. Studies consistently show that (R)-dichlorprop is significantly more toxic to target plants than the racemic mixture or the (S)-enantiomer alone.

For instance, in studies on Arabidopsis thaliana, treatment with (R)-DCPP led to a 37.6% decrease in plant fresh weight, whereas (S)-DCPP treatment resulted in a slight increase of 7.6% compared to controls.[15] Similarly, (R)-DCPP causes greater inhibition of seed germination, biomass accumulation, and root elongation in maize seedlings.[16] This increased phytotoxicity is linked to higher levels of oxidative stress, as evidenced by greater production of hydroxyl radicals (•OH) in plants treated with the (R)-enantiomer.[16]

This enantioselectivity extends to non-target organisms. The toxicity of dichlorprop to the green algae Scenedesmus obliquus is also enantioselective, with (R)-DCPP inducing greater structural changes in the photosynthetic light-harvesting complexes and triggering a higher production of ROS.[17][18]

Table 1: Summary of Enantioselective Phytotoxicity

| Organism | Parameter Measured | Effect of (R)-Dichlorprop | Effect of (S)-Dichlorprop | Reference |

| Arabidopsis thaliana | Fresh Weight | 37.6% decrease | 7.6% increase | [15] |

| Maize (Zea mays) | Root/Shoot Elongation | Strong Inhibition | Negligible Inhibition | [16] |

| Maize (Zea mays) | Hydroxyl Radical (•OH) | High Production | Low Production | [16] |

| Scenedesmus obliquus | Growth Inhibition | Higher Toxicity | Lower Toxicity | [17][18] |

Environmental Biodegradation

The persistence of dichlorprop in the environment is governed by microbial degradation, which is also frequently an enantioselective process. However, the preference for one enantiomer over the other can vary significantly between different microbial species and environmental conditions.

-

The bacterium Sphingomonas herbicidovorans MH can degrade both enantiomers but shows a clear preference for degrading (S)-dichlorprop over (R)-dichlorprop.[19][20][21] This bacterium possesses distinct, inducible active transport systems for the (R)- and (S)-enantiomers, demonstrating a sophisticated mechanism for chiral recognition even before catabolism.[20][21]

-

Another bacterial strain, Sphingopyxis sp. DBS4, also preferentially catabolizes the (S)-enantiomer.[22]

-

Conversely, studies on soil degradation have shown cases where the (S)-(-)-isomer degraded significantly faster (half-life of 4.4 days) than the (R)-(+)-isomer (half-life of 8.7 days).[23]

This variability underscores the complexity of predicting the environmental fate of chiral pesticides. The enantiomeric ratio of dichlorprop in an environmental sample can serve as an indicator of biological degradation, as abiotic degradation processes are typically non-selective.[23]

Key Experimental Methodologies

Investigating the stereoselective effects of dichlorprop requires robust analytical and biological assay protocols. The foundation of this research is the ability to separate and accurately quantify the individual enantiomers.

Protocol: Chiral Separation and Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for resolving dichlorprop enantiomers.[24][][26]

Objective: To achieve baseline separation and quantification of (R)- and (S)-dichlorprop from a standard solution or environmental extract.

Causality of Component Selection:

-

Chiral Stationary Phase (CSP): A permethylated α-cyclodextrin column is chosen. The cyclodextrin molecule provides a chiral cavity. Enantiomers fit differently into this cavity, leading to differential retention times and thus separation.[19]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is used. The pH of the buffer is critical as it controls the ionization state of the carboxylic acid group on dichlorprop, which significantly affects its interaction with the stationary phase and its retention.[6]

-

Detector: A UV detector set to ~230 nm is suitable for detecting the aromatic ring of dichlorprop.[19] For higher sensitivity and selectivity, especially in complex matrices, a mass spectrometer (LC-MS/MS) can be used.[27]

Step-by-Step Methodology:

-

System Preparation:

-

Install a chiral column (e.g., Nucleodex-α-PM or equivalent) into the HPLC system.

-

Prepare the mobile phase (e.g., 80:20 Methanol:20mM Sodium Phosphate Buffer, pH 6.0). Filter and degas thoroughly.

-

Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.8 mL/min) until a stable baseline is achieved.

-

-

Standard Preparation:

-

Prepare a stock solution of racemic dichlorprop (e.g., 1000 mg/L) in methanol.

-

Prepare separate stock solutions of pure (R)- and (S)-dichlorprop standards if available.

-

Create a series of working calibration standards by diluting the stock solution(s).

-

-

Analysis:

-

Inject a known volume (e.g., 20 µL) of the highest concentration racemic standard to determine the retention times and confirm separation.

-

If available, inject the individual enantiomer standards to confirm peak identity.

-

Inject the full series of calibration standards to generate a calibration curve (Peak Area vs. Concentration) for each enantiomer.

-

Prepare and inject unknown samples.

-

-

Data Processing:

-

Integrate the peak areas for (R)- and (S)-dichlorprop in the chromatograms.

-

Quantify the concentration of each enantiomer in the samples using the linear regression from the calibration curve.

-

Protocol: Whole-Plant Bioassay for Phytotoxicity

Objective: To quantitatively compare the herbicidal effects of dichlorprop enantiomers on the growth of a model plant like Arabidopsis thaliana.

Step-by-Step Methodology:

-

Plant Culture:

-

Surface sterilize A. thaliana seeds and place them on Murashige and Skoog (MS) agar plates.

-

Stratify the seeds at 4°C for 2-3 days to synchronize germination.

-

Transfer the plates to a growth chamber with controlled light, temperature, and humidity.

-

-

Treatment Preparation:

-

Prepare treatment media by supplementing MS agar with precise concentrations of (R)-dichlorprop, (S)-dichlorprop, and racemic dichlorprop. Include a solvent-only control. A concentration range (e.g., 0.01 mg/L to 10 mg/L) is recommended to determine dose-response curves.

-

-

Exposure:

-

After 4-5 days of initial growth, carefully transfer seedlings of uniform size to the treatment plates (one seedling per plate or multiple in defined positions).

-

-

Data Collection:

-

After a set period (e.g., 7-10 days), photograph the plates.

-

Measure primary root length using image analysis software (e.g., ImageJ).

-

Carefully remove the seedlings, blot them dry, and measure their fresh weight.

-

-

Analysis:

-

Calculate the percent inhibition of root growth and fresh weight for each treatment relative to the control.

-

Plot the dose-response curves and calculate the EC50 (concentration causing 50% inhibition) for each compound to quantitatively compare their potency.

-

Conclusion and Future Directions

The study of dichlorprop enantiomers provides a definitive example of the importance of stereochemistry in the biological activity of agrochemicals. The herbicidal action is almost exclusively driven by the (R)-enantiomer, which effectively mimics natural auxin and hijacks the plant's growth-regulating machinery. In contrast, the (S)-enantiomer is largely inert. This stereoselectivity also extends to ecotoxicological profiles and environmental biodegradation, although the microbial preference for a specific enantiomer can vary.

Future research should continue to explore:

-

Resistance Mechanisms: Investigating whether weed resistance to auxin herbicides involves changes in the TIR1/AFB receptors that might alter enantioselective recognition.

-

Complex Environmental Mixtures: Understanding how the enantioselectivity of dichlorprop toxicity and degradation is affected by the presence of other contaminants, such as heavy metals.[18]

-

Metabolic Pathways: Elucidating the full catabolic pathways for both enantiomers in various key soil microorganisms to better model their environmental fate.

A thorough understanding of the enantioselective behavior of chiral pesticides like dichlorprop is not merely an academic exercise; it is essential for developing safer, more efficient agricultural products and for conducting accurate environmental risk assessments.

References

-

Power, T. P. (2018). Auxin Signaling. PMC - PubMed Central - NIH. [Link]

-

W. H. Pirkle, C. J. Welch. (2004). Preparative Enantiomer Separation of Dichlorprop with a Cinchona-Derived Chiral Selector Employing Centrifugal Partition Chromatography and High-Performance Liquid Chromatography: A Comparative Study. Analytical Chemistry - ACS Publications. [Link]

-

Y. Sun, L. Wang, Y. Zhang, Y. Wang. (2023). Auxin Biosynthesis, Transport, Signaling, and Its Roles in Plant Leaf Morphogenesis. MDPI. [Link]

-

Salehin, M., et al. (2015). Auxin signal transduction. PubMed. [Link]

-

Lavy, M., & Estelle, M. (2016). Mechanisms of auxin signaling. Development | The Company of Biologists. [Link]

-

Garrison, A. W., et al. (1996). Enantiomeric Selectivity in the Environmental Degradation of Dichlorprop As Determined by High-Performance Capillary Electrophoresis. ACS Publications. [Link]

-

Swarup, R., et al. (2021). Auxin Signaling in Regulation of Plant Translation Reinitiation. Frontiers. [Link]

-

Ballesteros, E., et al. (2013). Stereoselective quantitation of mecoprop and dichlorprop in natural waters by supramolecular solvent-based microextraction, chiral liquid chromatography and tandem mass spectrometry. PubMed. [Link]

-

Liu, W. (2011). Enantioselective Separation and Analysis of Chiral Herbicides. ACS Publications. [Link]

-

Chen, J., et al. (2008). Enantioselective separation and degradation of the herbicide dichlorprop methyl in sediment. PubMed. [Link]

-

B. G. Müller, H. H. T. Fröbe. (1999). Fate of the herbicides mecoprop, dichlorprop, and 2,4-D in aerobic and anaerobic sewage sludge as determined by laboratory batch studies and enantiomer-specific analysis. PubMed. [Link]

-

Xu, Y., et al. (2011). Enantioselective oxidative damage of chiral pesticide dichlorprop to maize. PubMed. [Link]

-

Wikipedia. (n.d.). Dichlorprop. Wikipedia. [Link]

-

Zhang, Q., et al. (2018). Dichlorprop Induced Structural Changes of LHCⅡ Chiral Macroaggregates Associated With Enantioselective Toxicity to Scnedesmus Obliquus. PubMed. [Link]

-

Nickel, K., et al. (1998). Enantioselective Uptake and Degradation of the Chiral Herbicide Dichlorprop [(RS)-2-(2,4-Dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH. ASM Journals. [Link]

-

ResearchGate. (n.d.). 2 Object and image in mirror of (R)-and (S)-enantiomers of dichlorprop. ResearchGate. [Link]

-

Nickel, K., et al. (1998). Enantioselective Uptake and Degradation of the Chiral Herbicide Dichlorprop [(RS)-2-(2,4-Dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH. PMC - NIH. [Link]

-

Nickel, K., et al. (1998). Enantioselective uptake and degradation of the chiral herbicide dichlorprop [(RS)-2-(2,4-dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH. PubMed. [Link]

-

AERU. (n.d.). Dichlorprop-P (Ref: BAS 044H). AERU - University of Hertfordshire. [Link]

-

PubChem. (n.d.). Dichlorprop-P. PubChem. [Link]

-

Jiang, L., et al. (2011). Enantioselectivity tuning of chiral herbicide dichlorprop by copper: roles of reactive oxygen species. PubMed. [Link]

-

McMaster, S. A., et al. (2022). The differential binding and biological efficacy of auxin herbicides. PMC - NIH. [Link]

-

CDC. (n.d.). Dichloropropenes. Toxic Substances - CDC. [Link]

-

Nickel, K., et al. (1998). Enantioselective Uptake and Degradation of the Chiral Herbicide Dichlorprop [(RS)-2-(2,4-Dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH. ASM Journals. [Link]

-

AERU. (n.d.). Dichlorprop (Ref: RD 406). AERU - University of Hertfordshire. [Link]

-

Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary - DICHLORPROP-P in the product NUFARM CORASIL PLANT GROWTH REGULATOR. APVMA. [Link]

-

Zhang, Y., et al. (2021). Effects of chiral herbicide dichlorprop on Arabidopsis thaliana metabolic profile and its implications for microbial communities in the phyllosphere. ProQuest. [Link]

-

Li, T., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

-

Pirkle, W. H., & Welch, C. J. (2004). Preparative enantiomer separation of dichlorprop with a cinchona-derived chiral selector employing centrifugal partition chromatography and high-performance liquid chromatography: a comparative study. PubMed. [Link]

-

Chen, J., et al. (2021). New Target in an Old Enemy: Herbicide (R)-Dichlorprop Induces Ferroptosis-like Death in Plants. PubMed. [Link]

-

Shen, D., et al. (2020). Enantioselective Catabolism of the Two Enantiomers of the Phenoxyalkanoic Acid Herbicide Dichlorprop by Sphingopyxis sp. DBS4. PubMed. [Link]

-

Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. PMC - NIH. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

-

ResearchGate. (n.d.). 5 The synthesis of dichlorprop anno 1950. ResearchGate. [Link]

-

Avila-Costa, A., et al. (2019). Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. SciELO. [Link]

-

McMaster, S. A., et al. (2022). The differential binding and biological efficacy of auxin herbicides. ResearchGate. [Link]

-

Ali, I., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

-

Chiral Technologies. (n.d.). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Chiral Technologies. [Link]

-

Grossmann, K. (2009). Auxin herbicides: Current status of mechanism and mode of action. ResearchGate. [Link]

Sources

- 1. Dichlorprop - Wikipedia [en.wikipedia.org]

- 2. Dichlorprop-P (Ref: BAS 044H) [sitem.herts.ac.uk]

- 3. Dichlorprop (Ref: RD 406) [sitem.herts.ac.uk]

- 4. apvma.gov.au [apvma.gov.au]

- 5. Dichlorprop-P | C9H8Cl2O3 | CID 119435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.biologists.com [journals.biologists.com]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Auxin Signaling in Regulation of Plant Translation Reinitiation [frontiersin.org]

- 12. Auxin signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New Target in an Old Enemy: Herbicide (R)-Dichlorprop Induces Ferroptosis-like Death in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of chiral herbicide dichlorprop on <i>Arabidopsis thaliana</i> metabolic profile and its implications for microbial communities in the phyllosphere - ProQuest [proquest.com]

- 16. Enantioselective oxidative damage of chiral pesticide dichlorprop to maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dichlorprop induced structural changes of LHCⅡ chiral macroaggregates associated with enantioselective toxicity to Scnedesmus obliquus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Enantioselectivity tuning of chiral herbicide dichlorprop by copper: roles of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. Enantioselective Uptake and Degradation of the Chiral Herbicide Dichlorprop [(RS)-2-(2,4-Dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Enantioselective uptake and degradation of the chiral herbicide dichlorprop [(RS)-2-(2,4-dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Enantioselective Catabolism of the Two Enantiomers of the Phenoxyalkanoic Acid Herbicide Dichlorprop by Sphingopyxis sp. DBS4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 26. phx.phenomenex.com [phx.phenomenex.com]

- 27. Stereoselective quantitation of mecoprop and dichlorprop in natural waters by supramolecular solvent-based microextraction, chiral liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid CAS number 120-36-5

An In-depth Technical Guide to 2-(2,4-Dichlorophenoxy)propanoic Acid (Dichlorprop)

Abstract: This technical guide provides a comprehensive overview of 2-(2,4-dichlorophenoxy)propanoic acid (CAS No. 120-36-5), a selective phenoxy herbicide commonly known as Dichlorprop. Addressed to an audience of researchers, scientists, and drug development professionals, this document delves into the compound's fundamental chemical properties, with a critical focus on its stereochemistry and the biological significance of its enantiomers. We explore in detail the molecular mechanisms of action, including its role as a synthetic auxin and a newly identified pathway involving ferroptosis-like cell death. Furthermore, this guide outlines the methodologies for its chemical synthesis, the principles of enantioselective resolution, and advanced analytical techniques for its quantification. Toxicological and pharmacokinetic profiles are summarized to provide a complete safety and metabolic understanding. Finally, we discuss its primary applications in agriculture and its potential as a research tool, including preliminary evidence for the anti-inflammatory properties of structurally related compounds, offering a perspective for future drug development studies.

Introduction and Chemical Identity

2-(2,4-Dichlorophenoxy)propanoic acid, or Dichlorprop, is a post-emergence herbicide used extensively for the control of annual and perennial broadleaf weeds in cereal crops and non-crop areas.[1][2][3] Structurally, it belongs to the chlorophenoxy class of herbicides, which mimic the action of the natural plant hormone indole-3-acetic acid (IAA), a type of auxin.[4][5] The introduction of a methyl group on the propanoic acid side chain distinguishes it from its close analogue, 2,4-D, and creates a chiral center, a feature of profound biological importance.[6] While historically marketed as a racemic mixture, it is now understood that the herbicidal activity resides almost exclusively in the (R)-(+)-enantiomer, known as Dichlorprop-P.[4][6] This guide will address the properties and actions of Dichlorprop, with specific attention to the stereochemically pure active form where relevant.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Dichlorprop is essential for its application, analysis, and formulation. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 120-36-5 | [1][7] |

| Molecular Formula | C₉H₈Cl₂O₃ | [1][7] |

| Molecular Weight | 235.06 g/mol | [1][7] |

| Appearance | White to yellowish crystalline solid | [1][2] |

| Melting Point | 116-120 °C (R-isomer) | [6] |

| Solubility in Water | 720 mg/L at 20 °C (R-isomer) | [6] |

| IUPAC Name | (2RS)-2-(2,4-dichlorophenoxy)propanoic acid | [8] |

| Synonyms | Dichlorprop, 2,4-DP | [1][6] |

The Critical Role of Stereochemistry

Dichlorprop possesses a single asymmetric carbon atom, resulting in two stereoisomers: (R)-Dichlorprop and (S)-Dichlorprop.[6] The spatial arrangement of the atoms around this chiral center dictates the molecule's ability to interact with its biological targets.

-

(R)-Dichlorprop (Dichlorprop-P): This enantiomer is the biologically active herbicide.[4] Its three-dimensional structure allows it to bind effectively to the auxin receptor complexes in susceptible plants, initiating the cascade of events that leads to phytotoxicity.

-

(S)-Dichlorprop: This enantiomer is largely inactive as a herbicide. Its inclusion in racemic mixtures contributes to the overall chemical load on the environment without providing any herbicidal benefit.

This enantioselectivity is a cornerstone of modern agrochemical research, driving the development of processes to produce single-enantiomer products. This not only enhances efficacy but also reduces the potential for off-target effects and environmental contamination.[9] The differential activity of these enantiomers underscores the necessity of stereoselective analytical methods for both research and regulatory monitoring.

Molecular Mechanisms of Action

The herbicidal effect of Dichlorprop is multifaceted, stemming primarily from its ability to disrupt hormonal balance in susceptible dicotyledonous plants. Recent research has also unveiled a novel, iron-dependent cell death pathway.

Primary Mechanism: Synthetic Auxin Mimicry

Dichlorprop-P functions as a persistent and potent mimic of the natural auxin, IAA.[4] Unlike IAA, which is tightly regulated by metabolic processes within the plant, synthetic auxins like Dichlorprop-P are more stable, leading to a sustained and overwhelming hormonal signal.[10] This results in uncontrolled and disorganized cell growth, ultimately causing the death of the plant.[5]

The signaling cascade is initiated by the binding of Dichlorprop-P to a co-receptor complex involving the Transport Inhibitor Response 1/Auxin Signaling F-box (TIR1/AFB) family of proteins.[11][12]

-

Binding: Dichlorprop-P enters the nucleus and binds to a hydrophobic pocket within the TIR1/AFB protein.[12]

-

Molecular Glue: This binding event stabilizes the interaction between the TIR1/AFB protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor protein. Dichlorprop essentially acts as a "molecular glue" to form a stable ternary complex.[4][13]

-

Ubiquitination and Degradation: The formation of this complex targets the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex, leading to its degradation by the 26S proteasome.[14]

-

Gene Expression: The degradation of the Aux/IAA repressor relieves the inhibition of Auxin Response Factors (ARFs), transcription factors that then activate the expression of a multitude of auxin-responsive genes.[4]

This leads to a cascade of physiological disruptions, including epinasty (twisting of stems and petioles), stem swelling, and ultimately, vascular tissue damage and plant death.[15][16] Studies have shown that Dichlorprop exhibits a higher binding affinity for the TIR1 receptor compared to 2,4-D, which may contribute to its specific activity profile.[11]

Secondary Mechanism: Induction of Ferroptosis-Like Cell Death

Recent groundbreaking research has identified a novel mode of action for (R)-Dichlorprop in plants that resembles ferroptosis, a form of iron-dependent regulated cell death.[7] This discovery provides new insights into its phytotoxicity beyond the classical auxin pathway.

The key events in this pathway include:

-

Iron Aggregation: Treatment with (R)-Dichlorprop leads to an abnormal accumulation of iron in plant leaves.[7]

-

ROS Accumulation: This iron overload catalyzes the generation of reactive oxygen species (ROS), leading to significant oxidative stress.[17]

-

Lipid Peroxidation: The excess ROS attacks polyunsaturated fatty acids in cell membranes, causing a cascade of lipid peroxidation. This results in the accumulation of toxic byproducts like malondialdehyde (MDA).[17]

-

Antioxidant Depletion: The herbicidal stress depletes the plant's natural antioxidant defenses, such as glutathione and ascorbic acid.[7]

-

Cell Death: The culmination of membrane damage and oxidative stress leads to cell death, which can be inhibited by the ferroptosis inhibitor ferrostatin-1, confirming the nature of this pathway.[7][17]

Synthesis and Enantioselective Resolution

Chemical Synthesis

The commercial synthesis of Dichlorprop is typically achieved through a Williamson ether synthesis. The process involves two main steps:

-

Chlorination of Phenol: Phenol is chlorinated to produce 2,4-dichlorophenol as the primary intermediate. This step can also yield other chlorinated phenols as byproducts.[5]

-

Etherification: The resulting 2,4-dichlorophenol is then reacted with 2-chloropropanoic acid in the presence of a base, such as sodium hydroxide, to form the sodium salt of Dichlorprop. Subsequent acidification yields the final product.[5]

Sources

- 1. Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparative enantiomer separation of dichlorprop with a cinchona-derived chiral selector employing centrifugal partition chromatography and high-performance liquid chromatography: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoselective quantitation of mecoprop and dichlorprop in natural waters by supramolecular solvent-based microextraction, chiral liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. chiraltech.com [chiraltech.com]

- 7. New Target in an Old Enemy: Herbicide (R)-Dichlorprop Induces Ferroptosis-like Death in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Anti-inflammatory effect of pelubiprofen, 2-[4-(oxocyclohexylidenemethyl)-phenyl]propionic acid, mediated by dual suppression of COX activity and LPS-induced inflammatory gene expression via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]

- 13. Tomographic docking suggests the mechanism of auxin receptor TIR1 selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]

An In-Depth Technical Guide to the Environmental Fate of 2-(2,4-Dichlorophenoxy)-2-methylpropanoic Acid (Dichlorprop)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid, commonly known as Dichlorprop, is a selective systemic herbicide used to control broadleaf weeds. As a member of the phenoxyalkanoic acid class of herbicides, its environmental persistence, mobility, and ultimate fate are of significant interest to environmental scientists, regulatory bodies, and professionals in agrochemical development. Dichlorprop is a chiral compound, with the herbicidal activity primarily attributed to the (R)-enantiomer, also known as Dichlorprop-P[1]. The differential biological activity of its enantiomers necessitates an enantioselective assessment of its environmental behavior.

This technical guide provides a comprehensive overview of the environmental fate of Dichlorprop, detailing its abiotic and biotic degradation pathways, mobility in soil and water, and the key experimental protocols for its assessment.

Physicochemical Properties

Understanding the environmental behavior of Dichlorprop begins with its fundamental physicochemical properties. These characteristics govern its partitioning between environmental compartments and its susceptibility to various degradation processes.

| Property | Value | Source |

| Molecular Formula | C₉H₈Cl₂O₃ | [2] |

| Molecular Weight | 235.06 g/mol | [3][4] |

| Appearance | Yellowish to colorless solid | [2] |

| Water Solubility | 829 mg/L at 25°C | [2] |

| Vapor Pressure | 1.9 x 10⁻⁵ mmHg at 25°C | [2] |

| pKa | 3.03 ± 0.10 | [2] |

| Log Kow (Octanol-Water Partition Coefficient) | 3.43 | [3] |

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photodegradation, can contribute to the transformation of Dichlorprop in the environment, independent of microbial activity.

Hydrolysis

Dichlorprop is generally stable to hydrolysis under environmental conditions (pH 5-9)[5]. The ester forms of Dichlorprop, however, can undergo hydrolysis to the parent acid. For instance, Dichlorprop-P 2-ethylhexyl ester shows increased hydrolysis at higher pH, with only 19% remaining intact at pH 9 after 30 days, forming Dichlorprop-P acid as the major product[5].

Photodegradation

Dichlorprop can undergo direct photolysis in water and on soil surfaces. The acid form has been shown to photodegrade in aqueous solutions with half-lives ranging from a few days to a week[6]. The primary photodegradation products can include 2,4-dichlorophenol.

Biotic Degradation

The primary mechanism for the dissipation of Dichlorprop from the environment is microbial degradation. A diverse range of soil microorganisms have been shown to utilize Dichlorprop as a carbon and energy source.

Aerobic Biodegradation

Under aerobic conditions, Dichlorprop is readily biodegradable in soil. Reported half-lives for racemic Dichlorprop in soil range from 10.5 to 19.8 days[7]. The degradation often exhibits enantioselectivity, with the preferential degradation of one enantiomer over the other. For example, some studies have shown that the S-enantiomer is degraded faster, with half-lives of approximately 8 days, while the R-enantiomer is more persistent, with half-lives around 12-13 days in certain soils[8][9]. This enantioselective degradation is primarily controlled by soil microorganisms[8][9].

The degradation of Dichlorprop is initiated by the cleavage of the ether bond, yielding 2,4-dichlorophenol, which is then further metabolized[10]. Several bacterial genera, including Sphingomonas, Herbaspirillum, and Bradyrhizobium, have been identified as being capable of degrading Dichlorprop[11]. Specifically, Sphingomonas herbicidovorans has been shown to degrade both enantiomers of Dichlorprop, with a preference for the (S)-enantiomer[12][13][14]. The degradation is catalyzed by enantiospecific dioxygenases, with the sdpA gene encoding the enzyme responsible for the degradation of the (S)-enantiomer[7][10].

Figure 1: Proposed aerobic biodegradation pathway of Dichlorprop.

Mobility in Soil and Water

The mobility of Dichlorprop in the environment is a key factor in determining its potential to contaminate groundwater and surface water.

Soil Sorption and Leaching